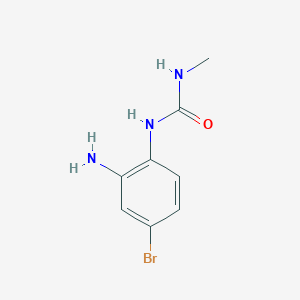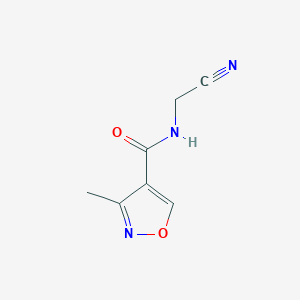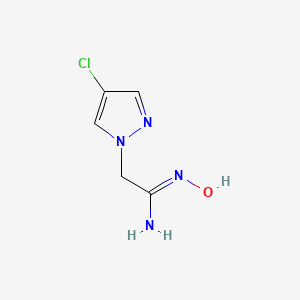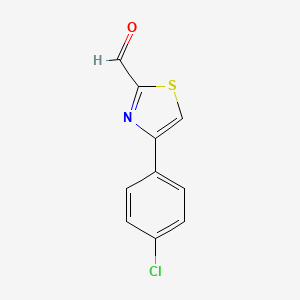![molecular formula C22H24N2O3 B2924549 (Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide CAS No. 1164565-59-6](/img/structure/B2924549.png)
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMI-2 and has been synthesized using various methods. In
Applications De Recherche Scientifique
DMI-2 has been found to have potential applications in various fields of scientific research. One of the most promising applications of DMI-2 is in the field of cancer research. Studies have shown that DMI-2 has anti-tumor activity and can induce apoptosis in cancer cells. DMI-2 has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.
In addition to its anti-cancer properties, DMI-2 has also been found to have potential applications in the field of neuroscience. Studies have shown that DMI-2 can enhance memory and cognitive function in animal models. DMI-2 has also been found to have antidepressant and anxiolytic effects.
Mécanisme D'action
The mechanism of action of DMI-2 is not fully understood, but studies have shown that it acts as an inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by DMI-2 leads to the activation of the tumor suppressor protein p53, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
DMI-2 has been found to have various biochemical and physiological effects. In cancer cells, DMI-2 has been found to induce apoptosis and inhibit cell proliferation. DMI-2 has also been found to inhibit the growth of cancer stem cells. In animal models, DMI-2 has been found to enhance memory and cognitive function. DMI-2 has also been found to have antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMI-2 in lab experiments is its specificity for CK2 inhibition. DMI-2 has been found to be a selective inhibitor of CK2 and does not inhibit other kinases. This specificity makes DMI-2 a useful tool for studying the role of CK2 in various cellular processes.
One of the limitations of using DMI-2 in lab experiments is its low solubility in water. This can make it difficult to administer to cells or animals. However, various methods have been developed to improve the solubility of DMI-2, such as the use of DMSO or other solvents.
Orientations Futures
There are many potential future directions for research on DMI-2. One area of interest is the development of DMI-2 analogs with improved solubility and potency. Another area of interest is the study of the role of CK2 in various diseases, such as Alzheimer's disease and Parkinson's disease. DMI-2 has also been found to have potential applications in the field of regenerative medicine, as it can induce the differentiation of stem cells into neuronal cells. Further research is needed to explore these potential applications of DMI-2.
Conclusion
In conclusion, DMI-2 is a chemical compound with potential applications in various fields of scientific research. Its specificity for CK2 inhibition makes it a useful tool for studying the role of CK2 in various cellular processes. DMI-2 has been found to have anti-tumor activity, enhance memory and cognitive function, and have antidepressant and anxiolytic effects. Further research is needed to explore the potential applications of DMI-2 in various diseases and in regenerative medicine.
Méthodes De Synthèse
DMI-2 can be synthesized using various methods. One of the most common methods involves the condensation of 3,4-dimethoxybenzaldehyde and 1,2-dimethyl-5-nitroindole to form (E)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide, which is then converted to the desired (Z)-isomer using a palladium catalyst. Another method involves the use of a Wittig reaction to form the desired product.
Propriétés
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-11-18-12-17(5-8-19(18)24(15)2)14-23-22(25)10-7-16-6-9-20(26-3)21(13-16)27-4/h5-13H,14H2,1-4H3,(H,23,25)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOCEKQRMUEHDD-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)


![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)
![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2924486.png)
![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2924488.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)